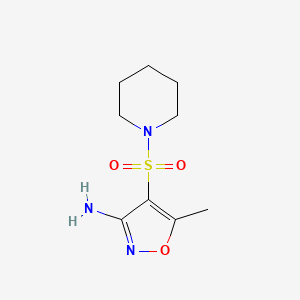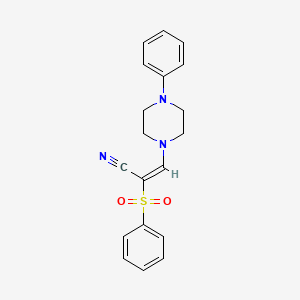
(2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile is a complex organic compound that features a piperazine ring substituted with a phenyl group, a sulfonyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Phenyl Substitution: The phenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Nitrile Introduction: The nitrile group can be introduced through dehydration of amides or through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic or quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nitriles are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, (2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with piperazine rings are often studied for their potential as pharmaceutical agents. They can interact with various biological targets, including enzymes and receptors.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects. Piperazine derivatives are known for their activity against certain neurological disorders and infections.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting neurological pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-eneamide
- 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enol
- 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enamine
Uniqueness
What sets (2E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile apart from similar compounds is its specific combination of functional groups. The presence of the nitrile group, along with the sulfonyl and phenyl groups, provides unique reactivity and potential for diverse applications.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-15-19(25(23,24)18-9-5-2-6-10-18)16-21-11-13-22(14-12-21)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMPEYHWOAXKW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)
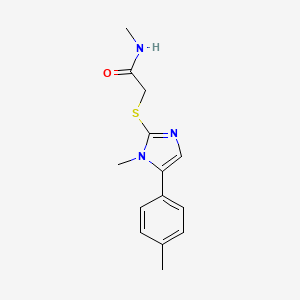


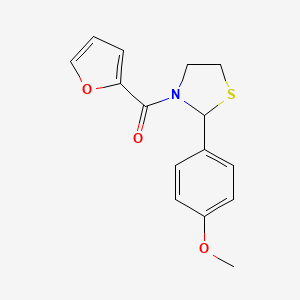
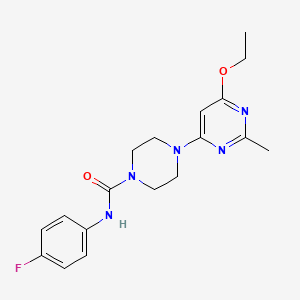
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)


![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)
